molecular formula C15H10Cl2N4O4 B3041269 Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate CAS No. 264226-05-3

Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate

Cat. No.: B3041269
CAS No.: 264226-05-3
M. Wt: 381.2 g/mol
InChI Key: IZDHTAUZUFOIJG-UHFFFAOYSA-N
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Description

Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-5-YL}isoxazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-3-YL}isoxazole-3-carboxylate
  • Ethyl 5-{1-[(2,6-dichloropyridin-4-YL)carbonyl]-1H-pyrazol-4-YL}isoxazole-3-carboxylate

These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 5-[2-(2,6-dichloropyridine-4-carbonyl)pyrazol-3-yl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O4/c1-2-24-15(23)9-7-11(25-20-9)10-3-4-18-21(10)14(22)8-5-12(16)19-13(17)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDHTAUZUFOIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=NN2C(=O)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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